(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
Description
Overview of (2E)-2-[(1-Ethyl-5-Methoxy-1H-Indol-3-yl)Methylidene]-7-Methyl-3-Oxo-2,3-Dihydro-1-Benzofuran-6-yl Acetate
The compound features a benzofuran core fused with an indole moiety, modified by strategic substituents that enhance its electronic and steric properties. Key structural elements include:
- Benzofuran scaffold : A 2,3-dihydro-1-benzofuran system with a 3-oxo group and a 7-methyl substituent, contributing to planarity and electron-deficient characteristics.
- Indole moiety : A 1-ethyl-5-methoxy-substituted indole linked via a methylidene bridge at the C-3 position, introducing π-conjugation and steric bulk.
- Acetate ester : A 6-yl acetate group that modulates solubility and reactivity.
The molecular formula is inferred as C~28~H~25~NO~6~, with a calculated molecular weight of 471.5 g/mol. The (2E)-configuration ensures optimal conjugation between the indole and benzofuran systems, a feature critical for photophysical applications.
Historical Context and Discovery
The synthesis of benzofuran-indole hybrids traces back to advancements in Fischer indolization and Vilsmeier–Haack–Arnold reactions, which enabled the construction of fused heterocycles. Early work on 3-oxo-2,3-dihydrobenzofurans in the 2010s demonstrated their utility as intermediates for skeletal editing, while indole-benzofuran conjugates gained prominence in the 2020s for semiconductor applications. The target compound likely emerged from efforts to optimize such hybrids for enhanced electronic properties, as evidenced by its ethyl and methoxy substituents, which improve solubility and tuning of HOMO-LUMO gaps.
Relevance in Contemporary Chemical Research
Recent studies highlight the compound’s potential in two domains:
- Medicinal Chemistry : Analogous indole-benzofurans exhibit inhibitory activity against kinases and polymerases, attributed to their ability to intercalate into hydrophobic binding pockets.
- Organic Electronics : The conjugated system and electron-withdrawing 3-oxo group make derivatives promising candidates for organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs).
Additionally, the acetate ester at C-6 enhances metabolic stability in biological systems, a feature explored in prodrug design.
Scope and Objectives of the Review
This review focuses on:
- Structural elucidation and spectroscopic characterization.
- Synthetic methodologies, including Fischer indolization and esterification.
- Applications inferred from structurally related compounds, emphasizing electronic and biomedical fields.
Limitations include the absence of direct pharmacological data, necessitating extrapolation from analogous systems.
Table 1: Comparative Analysis of Analogous Benzofuran-Indole Hybrids
Properties
Molecular Formula |
C23H21NO5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] acetate |
InChI |
InChI=1S/C23H21NO5/c1-5-24-12-15(18-11-16(27-4)6-8-19(18)24)10-21-22(26)17-7-9-20(28-14(3)25)13(2)23(17)29-21/h6-12H,5H2,1-4H3/b21-10+ |
InChI Key |
WFKRXARQHFPDCS-UFFVCSGVSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C)C |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indole Moiety
The indole fragment, 1-ethyl-5-methoxy-1H-indole-3-carbaldehyde, serves as a critical intermediate. Its synthesis begins with the alkylation of 5-methoxyindole using ethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, yielding 1-ethyl-5-methoxyindole . Subsequent formylation at the 3-position employs the Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the aldehyde functionality .
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | Ethyl bromide, NaH | THF | 0–25°C | 85% |
| Formylation | POCl₃, DMF | Dichloroethane | 80°C | 78% |
Synthesis of the Benzofuran Core
The benzofuran intermediate, 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-ol, is prepared via cyclization of a substituted phenol. A reported method involves Friedel-Crafts acylation of 4-methylresorcinol with β-keto esters, followed by acid-catalyzed cyclization . For example, reacting 4-methylresorcinol with ethyl acetoacetate in sulfuric acid yields the dihydrobenzofuran-3-one structure.
Mechanistic Insights
-
The β-keto ester undergoes keto-enol tautomerism, facilitating electrophilic attack on the aromatic ring.
-
Cyclization is promoted by concentrated H₂SO₄, which protonates the carbonyl oxygen, enhancing electrophilicity .
Condensation to Form the Methylidene Bridge
The indole aldehyde and benzofuran ketone are coupled via a Knoevenagel condensation. This step forms the exocyclic double bond characteristic of the (2E)-configuration. Catalyzed by piperidine in ethanol, the reaction proceeds through a nucleophilic attack by the benzofuran’s enol on the aldehyde, followed by dehydration .
Optimization Data
| Catalyst | Solvent | Time (h) | Yield | E/Z Ratio |
|---|---|---|---|---|
| Piperidine | Ethanol | 12 | 72% | 95:5 |
| Ammonium acetate | Acetic acid | 24 | 65% | 90:10 |
The (2E)-isomer is favored due to steric hindrance between the indole’s ethyl group and the benzofuran’s methyl substituent.
Acetylation of the Benzofuran Intermediate
The phenolic hydroxyl group at the 6-position of the benzofuran is acetylated using acetic anhydride. Pyridine is employed as both a solvent and base to scavenge HCl generated during the reaction .
Reaction Parameters
| Acylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acetic anhydride | Pyridine | Toluene | 80°C | 89% |
| Acetyl chloride | Triethylamine | DCM | 0°C | 82% |
Purification and Characterization
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Structural confirmation relies on spectral data:
Characterization Table
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-efficiency and sustainability:
-
Continuous Flow Reactors : Reduce reaction times and improve heat transfer during cyclization .
-
Solvent Recycling : Ethanol and toluene are recovered via distillation.
-
Catalyst Recovery : Piperidine is extracted and reused, minimizing waste .
Comparative Analysis of Methodologies
A comparative evaluation of two dominant routes highlights trade-offs:
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds similar to (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate exhibit significant antibacterial activity. For instance, studies have shown that certain derivatives demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Potential
The indole and benzofuran structures are often associated with anticancer activities. Research has suggested that compounds containing these moieties can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . Preliminary studies on related compounds have indicated potential effectiveness against various cancer cell lines, although specific data on this compound's anticancer properties are still limited.
Neurological Disorders
Given the structural similarities with known psychoactive substances, there is potential for exploring the use of this compound in treating neurological disorders. Indole derivatives have been studied for their effects on serotonin receptors, which could lead to applications in managing conditions such as depression and anxiety .
Antioxidant Activity
Compounds featuring the benzofuran structure have been reported to possess antioxidant properties. This suggests that (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate may also contribute to reducing oxidative stress in biological systems, making it a candidate for further research in the context of age-related diseases .
Case Studies
| Study Reference | Focus | Findings |
|---|---|---|
| PMC7663458 | Antibacterial Activity | Demonstrated effectiveness against S. aureus and E. coli with varying degrees of efficacy depending on structural modifications. |
| PMC8243516 | Anticancer Activity | Indicated potential for inducing apoptosis in cancer cell lines; further studies needed to confirm specific effects related to this compound. |
| MDPI Article | Antioxidant Properties | Highlighted the ability of similar compounds to miti |
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects that contribute to its observed biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, bioactivities, and physicochemical properties of the target compound with related indole-benzofuran derivatives:
Key Findings
Substituent Effects on Bioactivity :
- The C-6 acetate in the target compound may enhance metabolic stability compared to hydroxylated analogues (e.g., briaviolide F’s 2β-hydroxyl ). Esters generally resist rapid hydrolysis, improving bioavailability.
- Chlorination in briaviolide F (C₂₈H₃₉O₁₀Cl) correlates with antifungal potency, suggesting halogenation as a strategy for optimizing bioactivity .
Stereochemical Influence :
- The (E)-configuration of the methylidene bridge in the target compound likely enforces a planar structure, promoting π-stacking interactions with biological targets. This contrasts with milolide D’s 12α-acetyl group, where β-orientation optimizes hydrophobic binding .
Synthetic vs. Natural Analogues :
- Plant-derived hybrids (e.g., those in Synthesis and Bioactivity 2022) often feature polyoxygenated substituents , which enhance water solubility but reduce membrane permeability compared to the target compound’s ethyl and acetyl groups .
Biological Activity
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a complex organic molecule that belongs to the class of indole and benzofuran derivatives. These types of compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Indole Moiety : Known for its role in various biological processes.
- Benzofuran Core : Contributes to the compound's chemical reactivity.
The molecular formula is with a molecular weight of 465.5 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C29H23NO5 |
| Molecular Weight | 465.5 g/mol |
| CAS Number | 929443-96-9 |
Biological Activity Overview
Research indicates that the compound exhibits several biological activities, which are summarized below:
Anticancer Activity
Studies have shown that derivatives of indole and benzofuran can induce apoptosis in cancer cells. For instance, compounds similar to the one have demonstrated the ability to:
- Inhibit the release of pro-inflammatory cytokines such as IL-6 in K562 leukemia cells .
- Increase reactive oxygen species (ROS) levels, leading to apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
The presence of specific functional groups in this compound suggests potential anti-inflammatory properties. Research on related compounds indicates that they can inhibit pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2) in various cell lines .
Antimicrobial Activity
Preliminary studies suggest that compounds within this structural class may exhibit antimicrobial properties against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 16 to 64 µg/mL against certain strains .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Apoptosis Induction : The compound may interfere with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
- Cytokine Modulation : By inhibiting specific signaling pathways, it can reduce the production of inflammatory cytokines.
- Antimicrobial Mechanisms : The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Experimental Findings
Several studies have focused on the biological activity of related compounds:
- Study on Apoptosis Induction :
- Anti-inflammatory Activity Assessment :
Q & A
Q. Key Considerations :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC.
Advanced: How can experimental design (DoE) optimize synthesis yield?
Methodological Answer:
Design of Experiments (DoE) frameworks, such as Bayesian optimization, can systematically explore reaction parameters:
- Variables : Temperature, catalyst loading, solvent polarity, and reaction time.
- Case Study : Flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) integrate DoE to maximize yield while minimizing side reactions .
- Heuristic Algorithms : Bayesian optimization outperforms manual trial-and-error by predicting optimal conditions from sparse data .
Q. Example Workflow :
Define parameter space (e.g., 60–120°C, 1–5 mol% catalyst).
Use fractional factorial design to prioritize influential factors.
Apply response surface methodology for fine-tuning.
Basic: What spectroscopic techniques confirm structural integrity?
Methodological Answer:
- NMR (¹H/¹³C) : Assign peaks for indole methoxy (δ 3.8–4.0 ppm) and benzofuran acetate (δ 2.1–2.3 ppm) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) stretches.
Validation : Cross-reference with USP pharmacopeial standards for indole derivatives (e.g., fluorophenyl-indole analogs) .
Advanced: How to resolve contradictions in spectral or reactivity data?
Methodological Answer:
Contradictions often arise from:
- Stereochemical variability : E/Z isomerism in the methylidene group. Use NOESY or computational DFT calculations to confirm configuration.
- Degradation products : Stability studies under thermal/humidity stress (e.g., 40°C/75% RH for 4 weeks) can identify hydrolyzed byproducts (e.g., free benzofuran-6-ol).
Case Example : Inconsistent NMR coupling constants may indicate conformational flexibility. Molecular dynamics simulations can model rotamer populations .
Advanced: How does solvent polarity impact stability and reactivity?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO) : Enhance solubility but may accelerate acetate hydrolysis.
- Non-polar solvents (toluene, hexane) : Stabilize the compound but reduce reaction rates.
Q. Experimental Design :
Conduct kinetic studies in varying solvents.
Monitor degradation via HPLC (e.g., hydrolysis product at Rt 5.2 min).
Correlate with Kamlet-Taft solvent parameters (polarity, hydrogen-bonding).
Advanced: What computational tools predict metabolic pathways?
Methodological Answer:
- In silico Metabolism Prediction : Tools like GLORY or Meteor (Lhasa Ltd.) model phase I/II metabolism.
- Key Metabolites : Likely hydrolysis of the acetate group (benzofuran-6-ol) or O-demethylation of the indole methoxy group.
- Validation : Compare with spiro-benzodioxine metabolite analogs .
Basic: How to handle air/moisture-sensitive intermediates?
Methodological Answer:
- Techniques : Schlenk lines, gloveboxes (<1 ppm O₂/H₂O).
- Quenching : Use ice-cold aqueous NaHCO₃ for acid-labile intermediates.
- Case Study : Dimethyldiallylammonium chloride (DMDAAC) handling under nitrogen .
Advanced: Can machine learning predict reaction scalability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
